molecular formula C12H23FO B3344022 2-Dodecanone, 12-fluoro- CAS No. 593-09-9

2-Dodecanone, 12-fluoro-

Cat. No.: B3344022
CAS No.: 593-09-9
M. Wt: 202.31 g/mol
InChI Key: FGHBRNRFQMGLKK-UHFFFAOYSA-N
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Description

2-Dodecanone, 12-fluoro- (C₁₂H₂₃FO) is a fluorinated derivative of 2-dodecanone (C₁₂H₂₄O), a medium-chain ketone. The parent compound, 2-dodecanone, is a naturally occurring insecticide found in plants like Ruta chalepensis and blueberry fruit . It exhibits a floral, roasted-nutty odor and is used as a flavoring agent in food .

Key Properties of 2-Dodecanone (for baseline comparison):

  • Molecular Formula: C₁₂H₂₄O
  • Molecular Weight: 184.32 g/mol
  • Boiling Point: 247.8°C
  • Vapor Pressure: 1.99 Pa (at 25°C)
  • LogP: 4.1 (indicative of high lipophilicity) .
  • Insecticidal Activity: LD₅₀ values range from 2.54 µg/adult (Lasioderma serricorne) to 23.41 µg/cm² (Liposcelis bostrychophila) .

Properties

IUPAC Name

12-fluorododecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FO/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHBRNRFQMGLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208019
Record name 2-Dodecanone, 12-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-09-9
Record name 12-Fluoro-2-dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dodecanone, 12-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dodecanone, 12-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecanone, 12-fluoro- typically involves the fluorination of 2-Dodecanone. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of 2-Dodecanone, 12-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process includes steps such as purification and isolation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Dodecanone, 12-fluoro- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of 2-Dodecanone, 12-fluoro- can yield alcohols or hydrocarbons, depending on the reducing agents and conditions used.

    Substitution: The fluorine atom in 2-Dodecanone, 12-fluoro- can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 12-fluoro-dodecanoic acid.

    Reduction: Formation of 12-fluoro-dodecanol or 12-fluoro-dodecane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: In biological research, 2-Dodecanone, 12-fluoro- is studied for its effects on cellular processes and its potential as a bioactive molecule.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

Industry: 2-Dodecanone, 12-fluoro- is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Dodecanone, 12-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-dodecanone, 12-fluoro- with structurally related ketones:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (Pa) LogP Key Substituent
2-Dodecanone C₁₂H₂₄O 184.32 247.8 1.99 4.1 None
2-Dodecanone, 12-fluoro- C₁₂H₂₃FO 202.32* N/A N/A ~4.5* Fluorine at C12
2-Tetradecanone C₁₄H₂₈O 212.37 ~270† 1.84 5.2 Longer chain
2-Decanone C₁₀H₂₀O 156.27 210.0 4.41 3.2 Shorter chain
Acetophenone C₈H₈O 120.15 202.0 1.04 1.6 Aromatic ring

*Estimated based on fluorine’s electronegativity and molecular weight.
†Predicted based on chain length trends .

Key Observations :

  • Chain Length: Increasing chain length (e.g., 2-tetradecanone) elevates boiling point and LogP due to enhanced van der Waals interactions .
Insecticidal Effects
  • 12-Fluoro Derivative: No direct data available. Fluorinated analogs often show enhanced lipid solubility, which may improve cuticle penetration and toxicity in insects. However, this remains speculative .
  • 2-Undecanone: A shorter-chain analog (C₁₁) with higher volatility (vapor pressure = 4.41 Pa) and significant repellent activity in Ruta chalepensis essential oil .
Metabolic and Molecular Effects
  • 2-Dodecanone: Induces CYP450 enzymes (e.g., Cyp6aQ5) in N. vitripennis, suggesting detoxification mechanisms. No changes in ecdysteroid levels or antioxidant genes (Cat, PHGPx) were observed .
  • Acetophenone: Primarily affects oxidative stress pathways in mammals, but comparative insect data are lacking .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 12-fluoro-2-dodecanone in environmental or biological samples?

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for detecting and quantifying 12-fluoro-2-dodecanone, particularly when paired with pure commercial standards for calibration. Reference compounds in the 2-ketone series (e.g., 2-dodecanone) are typically used to establish retention times and fragmentation patterns, enabling precise identification of fluorinated analogs. Analytical-grade solvents and controlled injection protocols minimize artifacts during sample preparation .

Q. How does fluorination at the 12th position influence the physicochemical properties of 2-dodecanone?

The fluorine atom introduces electron-withdrawing effects, altering vapor pressure and polarity compared to non-fluorinated 2-dodecanone. These changes impact environmental behavior, such as partitioning between gas and particle phases in atmospheric studies. Stability under varying conditions (e.g., exposure to acids or oxidizers) should be tested empirically, as fluorinated compounds may exhibit unique degradation pathways .

Advanced Research Questions

Q. How can vapor wall loss artifacts be mitigated in chamber studies investigating 12-fluoro-2-dodecanone's atmospheric reactivity?

Vapor wall losses follow pseudo-first-order kinetics, with rate constants (k_w) dependent on chamber size, surface materials, and mixing efficiency. To minimize artifacts:

  • Pre-condition chamber walls to establish equilibrium between sorbed and gaseous phases.
  • Use tracer compounds with known k_w values to calibrate loss rates.
  • Apply correction models (e.g., Shiraiwa et al.'s KM-GAP framework) to adjust reaction yield calculations .

Q. What experimental strategies resolve contradictions in reported vapor wall loss rates of 12-fluoro-2-dodecanone across studies?

Discrepancies often arise from differences in chamber setup (e.g., 24 m³ vs. 28 m³ chambers), injection protocols, or analytical sensitivity. To reconcile

  • Standardize mixing procedures to reduce variability during compound introduction.
  • Conduct parallel experiments in chambers of differing sizes/materials.
  • Validate wall-loss models using synchronized measurements of gas-phase and wall-sorbed concentrations .

Q. How can molecular docking studies predict 12-fluoro-2-dodecanone's binding affinity to olfactory receptors despite structural uncertainties in extracellular loops?

Computational models should incorporate flexible docking algorithms to account for loop conformational variability. Perturbation analysis (e.g., modifying the fluorine atom's position) can identify critical binding residues. Energy minimization and molecular dynamics simulations improve accuracy, though predictions for fluorinated ligands require validation via mutagenesis or functional assays .

Q. What structural factors enhance 12-fluoro-2-dodecanone's insecticidal efficacy compared to non-fluorinated analogs?

Fluorination increases lipophilicity and metabolic stability, potentially enhancing bioactivity. Comparative bioassays using Spodoptera exigua or Myzus persicae should measure LC₅₀ values under standardized conditions. Structure-activity relationship (SAR) models can isolate contributions of the fluorine atom, while GC-MS monitors metabolic degradation products in insect tissues .

Methodological Notes

  • Data Analysis : Use kinetic models (e.g., pseudo-first-order for wall losses) and statistical tools (e.g., ANOVA for bioassay comparisons) to quantify uncertainties .
  • Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
  • Contradiction Management : Replicate studies under controlled variables (e.g., chamber humidity, NOₓ levels) to isolate confounding factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dodecanone, 12-fluoro-
Reactant of Route 2
2-Dodecanone, 12-fluoro-

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